3-(p-Aminophenyl)fluorescein
Overview
Description
3-(p-Aminophenyl)fluorescein is a fluorescent dye known for its ability to detect reactive oxygen species. It is a derivative of fluorescein, modified with an amino group on the phenyl ring, which enhances its specificity and stability. This compound is widely used in various scientific fields due to its unique fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Aminophenyl)fluorescein typically involves the reaction of fluorescein with p-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Catalyst: Palladium on carbon (Pd/C)
Temperature: Room temperature to 80°C
Reduction Agent: Hydrogen gas or sodium dithionite
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: for the initial reaction
Continuous flow systems: for reduction
Purification: Crystallization or chromatography to achieve high purity
Types of Reactions:
Oxidation: Reacts with reactive oxygen species to form fluorescent products.
Reduction: The nitro group in the precursor is reduced to an amino group.
Substitution: The amino group can participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP)
Reduction: Sodium dithionite, hydrogen gas
Substitution: Various electrophiles under mild conditions
Major Products:
Oxidation: Fluorescent products detectable by fluorescence spectroscopy
Reduction: this compound from the nitro precursor
Scientific Research Applications
3-(p-Aminophenyl)fluorescein is extensively used in:
Chemistry: As a probe for detecting reactive oxygen species.
Biology: In cellular assays to monitor oxidative stress.
Medicine: For imaging and diagnostic purposes, particularly in detecting oxidative damage.
Industry: Used in the development of fluorescent sensors and markers.
Mechanism of Action
The compound exerts its effects through its interaction with reactive oxygen species. The amino group on the phenyl ring reacts with these species, leading to the formation of highly fluorescent products. This fluorescence can be detected and measured, providing insights into the presence and quantity of reactive oxygen species.
Comparison with Similar Compounds
- 3-(p-Hydroxyphenyl)fluorescein
- Dichlorodihydrofluorescein diacetate
Comparison:
- Specificity: 3-(p-Aminophenyl)fluorescein has higher specificity for certain reactive oxygen species compared to its analogs.
- Stability: It exhibits greater stability under experimental conditions.
- Fluorescence Intensity: The fluorescence intensity of this compound is generally higher, making it more sensitive for detection purposes.
This comprehensive overview highlights the unique properties and applications of this compound, making it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
3'-(4-aminophenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,28H,27H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRNNOWWEXPZBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359010-70-1 | |
Record name | 3-(p-Aminophenyl)fluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359010-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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